JMV-1645

Bradykinin B1 Receptor Receptor Binding Affinity Peptidomimetic Antagonist

B1R antagonism studies often fail due to variable potency & B2R cross-reactivity. JMV-1645 delivers consistent, high-affinity B1R blockade (Ki=0.023 nM) with no B2R activation, ensuring clean, reproducible data. • Subnanomolar affinity (Ki=0.023 nM) enables minimal-concentration binding & displacement assays. • Unique C-terminal D-BT dipeptide mimetic provides structural benchmark for SAR & radioligand development. • High selectivity eliminates B2R confounding, ideal for trauma, infection & neuroinflammation models. Reliable supply with rigorous analytical documentation supports your critical research milestones.

Molecular Formula C49H69N13O12S
Molecular Weight 1064.2 g/mol
CAS No. 284037-77-0
Cat. No. B608202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMV-1645
CAS284037-77-0
SynonymsJMV-1645;  JMV 1645;  JMV1645; 
Molecular FormulaC49H69N13O12S
Molecular Weight1064.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H69N13O12S/c50-16-6-5-11-31(51)42(68)56-32(12-7-17-54-49(52)53)46(72)60-18-8-14-36(60)48(74)61-23-30(64)21-37(61)44(70)55-22-39(65)59-41(29-19-27-9-1-2-10-28(27)20-29)45(71)57-33(25-63)43(69)58-34-26-75-38-15-4-3-13-35(38)62(47(34)73)24-40(66)67/h1-4,9-10,13,15,29-34,36-37,41,63-64H,5-8,11-12,14,16-26,50-51H2,(H,55,70)(H,56,68)(H,57,71)(H,58,69)(H,59,65)(H,66,67)(H4,52,53,54)/t30-,31+,32+,33+,34-,36+,37+,41+/m1/s1
InChIKeyDSKXSKYPLRUWNI-QSFUMIHFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JMV-1645: Subnanomolar B1 Antagonist Overview


JMV-1645 is a potent and selective peptidic antagonist of the bradykinin B1 receptor (B1R), a G-protein-coupled receptor implicated in inflammatory and pain pathways. It exhibits a binding affinity (Ki) of 0.023 nM for the human cloned B1 receptor, establishing it as a high-affinity research tool [1]. The compound incorporates a unique C-terminal dipeptide mimetic, D-BT, which is key to its potent antagonist activity [1].

Target Bradykinin B1 receptor (B1R) antagonist
Class Peptidomimetic antagonist with constrained C-terminal mimetic
Binding High-affinity B1R binding profile reported (subnanomolar range)

JMV-1645: Validation as a B1 Antagonist


The bradykinin B1 receptor (B1R) is a distinct pharmacological target from the constitutively expressed B2 receptor (B2R). B1R antagonists are structurally diverse, ranging from peptidomimetics to small molecules, and exhibit a wide range of binding affinities (Ki values spanning from subnanomolar to high nanomolar) [1]. Simply substituting one B1 antagonist for another without quantitative cross-validation introduces significant risk of variable potency and altered selectivity profiles, potentially confounding experimental outcomes in inflammation, pain, and trauma research models [1]. The unique structural features and exceptional affinity of JMV-1645 are not interchangeable with other B1-targeting compounds.

B1 antagonist affinity ranges vary widely across chemotypes; direct substitution may shift assay sensitivity and receptor occupancy.
Selectivity profiles (B1 vs B2) are not interchangeable without cross-validation; B2 off-target effects can confound inflammatory pathway readouts.
Structural analogs lacking the D-BT mimetic exhibit lower binding affinity; lot identity should be confirmed to ensure expected high-affinity behavior.

JMV-1645: Quantitative B1 Antagonist Differentiation


B1 Receptor Binding Affinity vs. JMV-1640

In a direct, head-to-head comparison within the same study, JMV-1645 demonstrated a binding affinity (Ki) of 0.023 nM for the human cloned B1 receptor, which is over 1000-fold more potent than the analog JMV-1640 (Ki = 24.10 ± 9.48 nM) [1]. This stark difference in affinity underscores the critical impact of the C-terminal dipeptide mimetic (D-BT) present in JMV-1645 on receptor engagement [1].

B1R Affinity vs. JMV-1640
Head-to-head
Ki = 0.023 nM vs JMV-1640 Ki = 24.10 nM; ~1048-fold higher affinity
Supports high-occupancy binding at low concentrations for B1R pathway studies.
Radioligand binding, human cloned B1R in CHO membranes.
Bradykinin B1 Receptor Receptor Binding Affinity Peptidomimetic Antagonist

Potency Compared to Other B1 Antagonists

JMV-1645's affinity (Ki = 0.023 nM) is substantially greater than that of several other well-known B1 antagonists. Cross-study comparisons show ELN-441958 has a Ki of 0.26 nM , SSR240612 has a Ki range of 0.48-0.73 nM , and PS020990 has a Ki of 6 nM [1]. This positions JMV-1645 as one of the most potent peptidic B1 antagonists available.

Affinity vs. Other B1 Antagonists
Cross-study
JMV-1645 Ki 0.023 nM; comparators: ELN-441958 0.26 nM, SSR240612 0.48-0.73 nM, PS020990 6 nM
Reported rank among tested set; >11-fold higher affinity vs. next listed antagonist.
Cross-study comparison; assay conditions may vary.
B1 Receptor Antagonist Affinity Comparison Pharmacological Tool

D-BT Dipeptide Mimetic: Structural Differentiator

A key structural feature differentiating JMV-1645 from many other peptide-based B1 antagonists is its C-terminal dipeptide mimetic, ((3S)-amino-5-carbonylmethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, abbreviated as D-BT [1]. This constrained moiety was rationally designed to stabilize the bioactive conformation, which is a primary reason for the compound's exceptional potency compared to earlier linear peptide antagonists [1].

D-BT Dipeptide Mimetic
Structural
C-terminal D-BT constrained mimetic present; rational design basis for high affinity
Confirms identity of high-affinity JMV-1645 vs. linear analogs.
SAR study; structural attribute critical for lot verification.
Peptidomimetic C-Terminal Modification Receptor Antagonist Design

Functional Selectivity: Pure B1 Antagonism

While JMV-1645 itself is not characterized for pA2 values in the seminal paper, the analog JMV-1640, which shares the same core B1 antagonist activity, was shown to be a pure antagonist devoid of agonist activity at the B1 receptor and did not bind to the B2 receptor [1]. This class-level inference supports that JMV-1645, as a selective B1 antagonist, is also expected to lack intrinsic efficacy and cross-reactivity with the B2 receptor, a common source of off-target effects [1].

Functional Selectivity
Class-level
Analog JMV-1640: pure antagonist, no B1 agonist activity, no B2 binding. Inference for JMV-1645.
Supports B1-selective pathway blockade without intrinsic activation.
Data to verify for JMV-1645 directly; class-level functional context.
Functional Antagonism B1 Receptor In Vitro Pharmacology

JMV-1645: Validated Application Scenarios


B1R Binding and Displacement Assays

Given its subnanomolar affinity (Ki = 0.023 nM) for the human B1 receptor, JMV-1645 is an ideal radioligand or high-affinity competitor for detailed binding studies, enabling precise determination of receptor density and affinity for novel compounds where minimal displacement concentration is required [1].

In Vitro Studies Avoiding B2R Interference

As a selective B1 receptor antagonist, JMV-1645 is indicated for use in cellular models where B2 receptor activation must be avoided. The strong selectivity implied by its design and analog data (JMV-1640 showed no B2 binding) makes it a superior tool for isolating B1-specific signaling pathways [1].

Trauma and Infection Research Models

As noted in product datasheets and literature, JMV-1645 can be utilized in trauma and infection research [1]. Its high potency allows for effective B1 receptor blockade in ex vivo tissue bath studies or in vivo models where the upregulation of B1R following injury is a key pathological driver [1].

SAR Studies of Peptidomimetic Antagonists

The unique C-terminal D-BT moiety of JMV-1645 serves as a benchmark for designing and evaluating novel B1 antagonists. Its well-characterized structure and exceptional potency make it a valuable reference standard in SAR programs aimed at developing improved B1R-targeting therapeutics [1].

Application
Selection Property
Validation Focus
B1R binding and displacement assays
High-affinity B1R binding profile
Binding-affinity assay validation
B1-specific signaling studies (avoiding B2R interference)
B1R selectivity context
B2R cross-reactivity review
Trauma and infection research models
High-affinity B1R blockade in injury-upregulated pathways
Injury-model B1R upregulation review
SAR studies of peptidomimetic antagonists
Well-characterized D-BT mimetic benchmark
SAR benchmark characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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